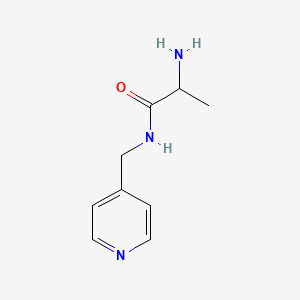

2-amino-N-(pyridin-4-ylmethyl)propanamide

CAS No.:

Cat. No.: VC20695912

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-amino-N-(pyridin-4-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-2-4-11-5-3-8/h2-5,7H,6,10H2,1H3,(H,12,13) |

| Standard InChI Key | DIZWEGZYRKINND-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NCC1=CC=NC=C1)N |

Introduction

2-amino-N-(pyridin-4-ylmethyl)propanamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is identified by the PubChem Compound ID 22492219 and has been documented since 2007 . The structure includes an amino group, a pyridine ring, and a propanamide moiety, which contribute to its potential biological activities.

Synthesis and Biological Activity

While specific synthesis methods for 2-amino-N-(pyridin-4-ylmethyl)propanamide are not detailed in the available literature, compounds with similar structures often involve reactions that form amide bonds and incorporate pyridine rings. The biological activity of such compounds can vary widely, depending on their structural features. For instance, pyridine-containing compounds are known for their potential in drug discovery due to their ability to participate in π-stacking interactions and hydrogen bonding, which are crucial for protein-ligand interactions.

Related Compounds and Applications

Compounds with similar structures, such as (S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide, have been investigated for their biological activities, including enzyme inhibition and potential applications in treating various diseases. These compounds often feature chiral centers, which are significant in pharmaceutical applications due to the importance of stereochemistry in biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume